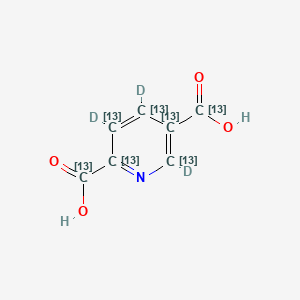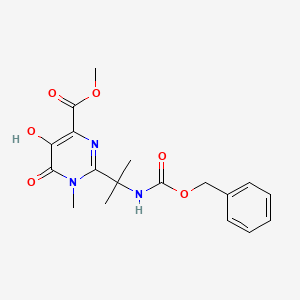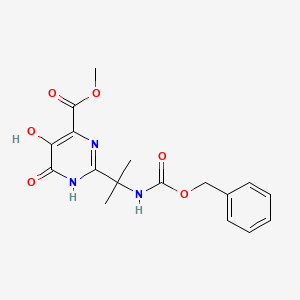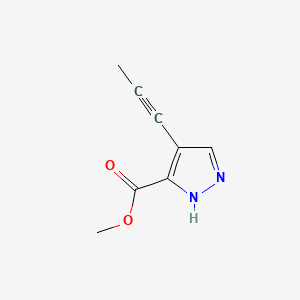
Ácido 2,5-piridindicarboxílico-13C8,d3
Descripción general
Descripción
3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a deuterated and carbon-13 labeled derivative of pyridine-2,5-dicarboxylic acid. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which makes it useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the hydrogenation of pyridine-2,6-dicarboxylic acid followed by oxidation to introduce the deuterium atoms . The carbon-13 labeling can be achieved through the use of carbon-13 enriched reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and oxidation processes, utilizing specialized equipment to handle isotopically labeled reagents. The production process must ensure high purity and isotopic enrichment to meet the requirements for scientific research applications.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Mecanismo De Acción
The mechanism by which 3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid exerts its effects is primarily related to its isotopic labeling. The deuterium and carbon-13 isotopes provide distinct NMR signals, allowing researchers to track the compound and its interactions within various systems. The molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,5-dicarboxylic acid: The non-labeled parent compound.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A related compound with a bipyridine structure.
Pyridine-3,5-dicarboxylic acid: Another isomer with carboxylic acid groups at different positions.
Uniqueness
3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is unique due to its isotopic labeling, which enhances its utility in NMR spectroscopy and mass spectrometry. This labeling allows for more precise and detailed studies compared to non-labeled or singly labeled compounds.
Propiedades
IUPAC Name |
3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1D,2+1D,3+1D,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMIMZXDYBCDF-IQVDPXSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]1=[13C]([13C](=N[13C](=[13C]1[13C](=O)O)[2H])[13C](=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676123 | |
| Record name | (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.086 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-08-5 | |
| Record name | (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)


![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)


![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)

